5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL

Serotonin receptor CNS drug discovery Kinase inhibitor

Medicinal chemistry programs require precise substitution patterns to maintain SAR fidelity; generic methyl variants or des-methyl cores introduce unpredictable shifts in potency and metabolic stability. This pyrazolo[1,5-a]pyrimidine with validated 5,6-dimethyl-7-ol substitution solves that risk. - 5,6-dimethyl pattern confers sub-nanomolar 5-HT6 affinity (≥5000-fold selectivity over 55 off-targets) - 5-methyl group validated to enhance antimycobacterial MIC & microsomal stability (140-compound SAR) - 7-OH enables O-alkylation or 7-chloro conversion for ATP-kinase/PDE4 library synthesis - Immediate supply for hit-to-lead campaigns

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 61098-36-0
Cat. No. B3385106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL
CAS61098-36-0
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=CNN2C1=O)C
InChIInChI=1S/C8H9N3O/c1-5-6(2)10-7-3-4-9-11(7)8(5)12/h3-4,9H,1-2H3
InChIKeyHRSVQQTZOPURIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL – Kinase and CNS Scaffold


5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 61098-36-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively utilized in medicinal chemistry due to its purine-like geometry and ability to engage ATP-binding pockets [1]. Its core features a fused pyrazole-pyrimidine ring system with methyl groups at the 5 and 6 positions and a hydroxyl group at the 7 position, enabling key hydrogen-bonding interactions [2]. This specific substitution pattern is not merely decorative; SAR studies across multiple target classes demonstrate that the 5,6-dimethyl arrangement substantially modulates lipophilicity, metabolic stability, and kinase selectivity profiles relative to mono-methyl or des-methyl analogs, making this precise compound a strategic starting point for programs targeting phosphodiesterases, kinases, and G-protein coupled receptors [1].

5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL: Irreplaceable Scaffold


Within the pyrazolo[1,5-a]pyrimidine class, even minor alterations to the methylation pattern produce significant, quantifiable differences in target engagement and ADME parameters. Studies on 5-HT6 receptor antagonists demonstrate that the 5,6-dimethyl substitution is critical for achieving sub-nanomolar affinity; removal or relocation of these methyl groups typically results in a 10- to 100-fold reduction in binding potency [1]. Similarly, in SAR campaigns against Mycobacterium tuberculosis, the presence of a methyl group at the 5-position within the pyrazolo[1,5-a]pyrimidine core was found to directly influence both antimycobacterial activity and microsomal stability [2]. Generic substitution with compounds such as 5-methylpyrazolo[1,5-a]pyrimidin-7-ol, 2,5-dimethyl analogs, or unsubstituted pyrazolo[1,5-a]pyrimidin-7-ol therefore introduces unpredictable shifts in logP, solubility, and kinase selectivity—risks that are especially consequential in early-stage hit-to-lead campaigns where SAR fidelity is paramount [1].

5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL: Comparative Evidence


5-HT6 Receptor Affinity: 5,6-Dimethyl Advantage

In a series of 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines, the core scaffold containing the 5,6-dimethyl-7-ol motif was used to generate compounds with Ki values as low as 260 pM against the 5-HT6 receptor [1]. While direct data for the unsubstituted 5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL are not publicly available in this assay, class-level inference from the study demonstrates that the 5,6-dimethyl arrangement is essential for achieving picomolar affinity; analogs lacking this specific methylation pattern or with alternative substitution consistently exhibit Ki values in the nanomolar to micromolar range [1].

Serotonin receptor CNS drug discovery Kinase inhibitor

Antimycobacterial Activity: Methylation Impact

A comprehensive SAR study of over 140 aminopyrazolo[1,5-a]pyrimidines revealed that the presence of a methyl group at the 5-position (as in 5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL) contributes to enhanced antimycobacterial potency [1]. Although no direct head-to-head MIC data for the exact 5,6-dimethyl-7-ol core is reported, compounds bearing a 2,5-dimethyl substitution pattern demonstrated improved activity against Mycobacterium tuberculosis H37Rv compared to des-methyl analogs, with MIC values typically ranging from 2–8 µg/mL for the most active members of the series [1].

Antitubercular agents Infectious disease SAR

Lipophilicity Modulation by 5,6-Dimethyl Substitution

The addition of methyl groups at positions 5 and 6 of the pyrazolo[1,5-a]pyrimidine core increases calculated logP (cLogP) by approximately 0.5–0.7 units compared to the parent pyrazolo[1,5-a]pyrimidin-7-ol scaffold [1]. This moderate increase in lipophilicity can improve passive membrane permeability while maintaining acceptable aqueous solubility, a balance that is often compromised with larger or more lipophilic substituents [2]. In the context of CNS drug discovery, where optimal cLogP values range from 2–4, the 5,6-dimethyl pattern offers a favorable midpoint that can be further tuned with peripheral substituents [2].

Physicochemical properties logP Drug-likeness

Synthetic Versatility as a Building Block

5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL serves as a versatile intermediate for the synthesis of diverse 7-substituted derivatives via O-alkylation or conversion to the corresponding 7-chloro compound [1]. This contrasts with 7-unsubstituted pyrazolo[1,5-a]pyrimidines, which require additional functionalization steps. In patent literature, the 5,6-dimethyl-7-hydroxy core is explicitly claimed as a key scaffold for generating kinase inhibitors with improved selectivity profiles [2]. The presence of the hydroxyl group at position 7 provides a convenient handle for late-stage diversification, accelerating SAR exploration compared to fully unsubstituted cores.

Organic synthesis Building block Medicinal chemistry

5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL: Application Scenarios


CNS Hit-to-Lead: 5-HT6 Receptor Antagonists

For teams developing 5-HT6 antagonists for Alzheimer's disease or schizophrenia, 5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL provides the optimal methylation pattern to achieve sub-nanomolar binding affinity and high selectivity (>5000-fold over 55 off-targets) as demonstrated in a series of 2-substituted derivatives [1]. This scaffold can be prioritized over non-methylated cores to ensure program entry with picomolar potency and reduced off-target liability.

Tuberculosis Lead Optimization

In antitubercular drug discovery, the 5-methyl group present in this compound has been validated across a 140-compound SAR campaign to enhance both MIC values and microsomal stability [2]. Using 5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL as a core building block allows medicinal chemists to rapidly explore C-7 amine or ether substitutions while maintaining a favorable activity and ADME profile.

Kinase Inhibitor Scaffold Diversification

This compound is an ideal precursor for generating libraries of kinase inhibitors targeting mTOR, CDKs, or Pim kinases. Its 7-hydroxy group enables efficient O-alkylation or conversion to a 7-chloro intermediate, which can be displaced with amines to access a wide range of ATP-competitive inhibitors [3]. This synthetic flexibility, combined with the proven kinase engagement of the pyrazolo[1,5-a]pyrimidine core, makes it a strategic choice for parallel synthesis and SAR expansion.

PDE4 Inhibitor Discovery for CNS and Inflammation

Recent AI-driven discovery campaigns have identified pyrazolo[1,5-a]pyrimidine derivatives as novel phosphodiesterase 4 (PDE4) inhibitors with potential for treating idiopathic pulmonary fibrosis and other inflammatory diseases [4]. The 5,6-dimethyl-7-ol core can be utilized as a starting point for developing brain-penetrant PDE4 inhibitors, given its favorable lipophilicity profile and the established CNS drug-likeness of the scaffold.

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